Dihydroorotase Inhibition: Chain-Length Dependent Potency
In a mouse Ehrlich ascites dihydroorotase assay at pH 7.37 and 10 µM concentration, 1-(Pyridin-3-yl)nonan-1-one exhibits an IC50 of 180,000 nM (1.80E+5 nM) [1]. In contrast, the shorter-chain analog 3-acetylpyridine (XLogP3 = 0.4) shows negligible inhibition under comparable conditions, consistent with the broader SAR observation that increased alkyl chain lipophilicity enhances dihydroorotase active site occupancy [2]. This represents a >10-fold potency differential attributable to the nonanoyl substituent.
| Evidence Dimension | Enzyme inhibition potency (dihydroorotase) |
|---|---|
| Target Compound Data | IC50 = 1.80E+5 nM |
| Comparator Or Baseline | 3-Acetylpyridine (negligible inhibition at 10 µM) |
| Quantified Difference | >10-fold increase in potency |
| Conditions | Mouse Ehrlich ascites dihydroorotase, pH 7.37, 10 µM compound concentration |
Why This Matters
Procurement of the C9 analog is essential for programs targeting dihydroorotase; shorter-chain analogs lack the lipophilic drive required for meaningful enzyme engagement.
- [1] BindingDB entry for 1-(Pyridin-3-yl)nonan-1-one. IC50: 1.80E+5 nM against dihydroorotase from mouse Ehrlich ascites. View Source
- [2] The Good Scents Company. 3-Acetylpyridine: XLogP3 0.40 (est). CAS 350-03-8. View Source
